molecular formula C5H5ClOS B1530541 (4-Chlorothiophen-2-yl)methanol CAS No. 233280-30-3

(4-Chlorothiophen-2-yl)methanol

Cat. No.: B1530541
CAS No.: 233280-30-3
M. Wt: 148.61 g/mol
InChI Key: ZITLTSGBFHFCOG-UHFFFAOYSA-N
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Description

(4-Chlorothiophen-2-yl)methanol: is an organic compound with the molecular formula C5H5ClOS . It consists of a thiophene ring substituted with a chlorine atom at the 4-position and a hydroxymethyl group at the 2-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Reduction: One common synthetic route involves the halogenation of thiophene to introduce the chlorine atom, followed by the reduction of the resulting compound to introduce the hydroxymethyl group.

  • Grignard Reaction: Another method involves the reaction of thiophene with a Grignard reagent followed by chlorination and subsequent reduction.

Industrial Production Methods: The industrial production of This compound typically involves large-scale halogenation and reduction processes, often using catalysts to improve yield and selectivity.

Chemical Reactions Analysis

(4-Chlorothiophen-2-yl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: Oxidation of the hydroxymethyl group can produce carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of (4-Chlorothiophen-2-yl)methanamine.

  • Substitution: Substitution reactions at the chlorine or hydroxyl positions can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Common reagents include nucleophiles such as amines and alcohols.

Major Products Formed:

  • Carboxylic acids and ketones from oxidation.

  • (4-Chlorothiophen-2-yl)methanamine from reduction.

  • Various substituted derivatives from substitution reactions.

Scientific Research Applications

(4-Chlorothiophen-2-yl)methanol: has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

(4-Chlorothiophen-2-yl)methanol: can be compared to other similar compounds such as (5-Chlorothiophen-2-yl)methanol and (4-Chlorothiophen-2-yl)methanamine . While these compounds share structural similarities, This compound is unique in its specific substitution pattern, which influences its reactivity and applications.

Comparison with Similar Compounds

  • (5-Chlorothiophen-2-yl)methanol

  • (4-Chlorothiophen-2-yl)methanamine

  • (3-Chlorothiophen-2-yl)methanol

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Properties

IUPAC Name

(4-chlorothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClOS/c6-4-1-5(2-7)8-3-4/h1,3,7H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITLTSGBFHFCOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

233280-30-3
Record name (4-chlorothiophen-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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